Cas no 2228338-93-8 (3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane)

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane 化学的及び物理的性質
名前と識別子
-
- 3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane
- 2228338-93-8
- EN300-1922876
-
- インチ: 1S/C10H19Br/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8H,6H2,1-5H3
- InChIKey: FSYNESDVXPYEEG-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C(C)(C)C1(C)C
計算された属性
- せいみつぶんしりょう: 218.06701g/mol
- どういたいしつりょう: 218.06701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922876-2.5g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1922876-10.0g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 10g |
$4974.0 | 2023-05-31 | ||
Enamine | EN300-1922876-5.0g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 5g |
$3355.0 | 2023-05-31 | ||
Enamine | EN300-1922876-0.1g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1922876-5g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 5g |
$4102.0 | 2023-09-17 | ||
Enamine | EN300-1922876-10g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 10g |
$6082.0 | 2023-09-17 | ||
Enamine | EN300-1922876-1g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 1g |
$1414.0 | 2023-09-17 | ||
Enamine | EN300-1922876-0.5g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1922876-0.05g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1922876-1.0g |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |
2228338-93-8 | 1g |
$1157.0 | 2023-05-31 |
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropaneに関する追加情報
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane
3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane, also known by its CAS number 2228338-93-8, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of cyclopropane derivatives and is characterized by its tetramethyl substitution pattern on the cyclopropane ring. The presence of the bromine atom in the 1-bromopropan-2-yl group introduces additional reactivity and functional versatility to the molecule.
The synthesis of 3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane typically involves advanced organic synthesis techniques. Recent studies have focused on optimizing the reaction conditions to achieve higher yields and better stereochemical control. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the cyclopropane ring. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring its potential applications in various fields.
In terms of applications, this compound has shown promise in the field of drug discovery. Its unique structure allows for interactions with specific biological targets, making it a valuable tool in medicinal chemistry. Recent research has highlighted its potential as a lead compound for developing novel therapeutic agents. Additionally, its reactivity makes it an attractive candidate for use as an intermediate in organic synthesis.
The structural features of 3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane contribute significantly to its stability and reactivity. The cyclopropane ring is known for its inherent strain energy, which can be harnessed in various chemical transformations. The tetramethyl substitution pattern provides steric bulk around the ring, influencing both its reactivity and selectivity in reactions. This combination of properties makes it a versatile building block in organic synthesis.
Recent studies have also explored the use of this compound in materials science. Its ability to form stable covalent bonds under specific conditions has led to investigations into its potential use in polymer synthesis and nanotechnology. Researchers are particularly interested in leveraging its unique electronic properties to develop advanced materials with tailored functionalities.
In conclusion, 3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane is a multifaceted compound with significant potential across various scientific domains. Its structural uniqueness and reactivity make it a valuable asset in both academic research and industrial applications. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the advancement of modern chemistry.
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